2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
Description
The core structure comprises:
- A 1,2,4-oxadiazole ring substituted at the 3-position with a 3-chlorophenyl group, enhancing electron-withdrawing properties and steric bulk.
- A pyrrole ring linked to the oxadiazole, providing a planar aromatic system for π-π interactions.
- An acetamide side chain terminating in an N-(2-methylphenyl) group, contributing to hydrophobic interactions and modulating solubility.
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-6-2-3-9-17(14)23-19(27)13-26-11-5-10-18(26)21-24-20(25-28-21)15-7-4-8-16(22)12-15/h2-12H,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKKQSGVCZMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide generally follows multi-step organic synthesis protocols:
Formation of 1,2,4-Oxadiazole Ring: : Starting with 3-chlorobenzohydrazide, a cyclization reaction using acyl chlorides under dehydrating conditions forms the 1,2,4-oxadiazole core.
Construction of Pyrrole Ring: : The 1,2,4-oxadiazole intermediate undergoes a reaction with pyrrole precursors, facilitated by acid catalysts to introduce the pyrrolyl group.
Acetamide Addition: : The final step involves coupling the pyrrolyl oxadiazole with 2-methylphenyl acetamide using amide bond-forming reagents such as EDCI in the presence of base, ensuring the integrity and correct configuration of the molecule.
Industrial Production Methods: On an industrial scale, these reactions are scaled up by optimizing conditions for yield and purity:
Batch or Continuous Flow Reactors: : Utilized to control temperature, pressure, and reactant concentration.
Purification: : Post-reaction mixtures are subjected to chromatographic or recrystallization techniques to isolate the pure product.
Chemical Reactions Analysis
Oxidation: : The aromatic and heterocyclic regions can undergo electrophilic aromatic substitution reactions.
Reduction: : Reduction of the oxadiazole ring yields amines, while the aromatic ring can be hydrogenated.
Substitution: : Nucleophilic and electrophilic substitution reactions at the chlorophenyl and pyrrole rings modify the compound's properties.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substituting Agents: : Various halides, acids, and bases depending on the desired substitutions.
Oxidation Products: : Phenols and quinones.
Reduction Products: : Amines and reduced aromatic rings.
Substitution Products: : Various substituted analogs of the initial compound, potentially with modified biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For example, related oxadiazol derivatives have shown promising results against various cancer cell lines, including breast and lung cancer cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, such as the modulation of apoptotic pathways and inhibition of specific kinases involved in tumor growth .
Anti-inflammatory Properties
The potential anti-inflammatory effects of this compound have also been investigated. Molecular docking studies suggest that it may inhibit enzymes like 5-lipoxygenase, which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of similar oxadiazole derivatives has been reported against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways could be key to its effectiveness as an antimicrobial agent .
Case Studies
Several case studies have been published highlighting the applications of oxadiazole-containing compounds:
Mechanism of Action
Mechanism: The compound can interact with biological targets through hydrogen bonding, van der Waals forces, and pi-pi interactions. Molecular Targets and Pathways
Enzymes: : Can inhibit or modulate enzyme activities.
Receptors: : Potential to bind to and activate or inhibit receptors in the nervous system or immune cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Variations
The target compound is compared below with two analogs from the literature, focusing on substituent effects and molecular properties.
Table 1: Structural and Molecular Comparison
†Derived from structural similarity to ; exact formula requires crystallographic validation.
‡Estimated based on core structure and substituent differences vs. .
Substituent-Driven Property Differences
A. Oxadiazole Ring Modifications
Target vs. : The 3-chlorophenyl group (target) vs. 4-fluorophenyl () alters electronic and steric profiles.
Target vs. : Both share the 3-chlorophenyl group, suggesting similar electronic effects on the oxadiazole core.
B. Acetamide Side Chain Variations
Implications for Pharmacological Activity
While specific activity data are absent in the evidence, structural trends suggest:
Target Compound: The 3-chlorophenyl and 2-methylphenyl groups balance stability and lipophilicity, making it suitable for targets requiring moderate hydrophobicity.
Compound : The 4-fluorophenyl and chlorobenzyl groups may favor central nervous system targets due to fluorine’s permeability-enhancing effects.
Compound : The dimethoxyphenyl group could improve solubility for oral administration but limit tissue penetration.
Biological Activity
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a synthetic organic molecule belonging to the oxadiazole derivative class. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and potential neuropharmacological effects. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of the compound includes a pyrrole ring and an oxadiazole moiety, which are known to enhance biological activity. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : The oxadiazole is synthesized from appropriate hydrazine derivatives and acid chlorides.
- Pyrrole Formation : The pyrrole ring is formed through cyclization reactions involving aldehydes and amines.
- Final Coupling : The final product is obtained by coupling the oxadiazole with the pyrrole derivative and acetamide.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess significant antimicrobial properties. For instance:
- Mechanism : Compounds like this compound may inhibit microbial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Studies : In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Properties
Oxadiazoles have been studied for their anticancer potential:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific oncogenic signaling pathways.
- Research Findings : In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Neuropharmacological Effects
Preliminary studies suggest potential neuroprotective effects:
- Mechanism : The interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors) may contribute to its antipsychotic or anxiolytic effects.
- Findings : Animal models indicate that this compound can reduce anxiety-like behaviors without significant side effects associated with traditional antipsychotics.
Data Tables
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Neuropharmacological | Interaction with serotonin/dopamine receptors |
Antimicrobial Studies
In a study examining various oxadiazole derivatives, it was found that those containing chlorophenyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial properties.
Anticancer Studies
Research published in peer-reviewed journals highlighted that the compound inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 25 µM and 30 µM respectively. These findings suggest a promising avenue for further development as an anticancer agent.
Neuropharmacological Studies
In behavioral tests using rodent models, the compound showed a reduction in anxiety-like behavior measured by the elevated plus maze test. It exhibited a dose-dependent response without causing sedation or motor impairment, indicating a favorable safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
